Synthetic Versatility: Triple Reactive Handle Count vs. Mono- or Di-Functionalized Pyridazinones
4,5-Diamino-6-chloropyridazin-3(2H)-one possesses three chemically orthogonal reactive handles: one aryl chloride (6-Cl) capable of SNAr reactions and two primary amines (4-NH2, 5-NH2) available for acylation, alkylation, and condensation. The closest non-halogenated analog, 4,5-diaminopyridazin-3(2H)-one (CAS 28682-73-7), bears only the two amino groups (reactive sites = 2), while 6-chloropyridazin-3(2H)-one (CAS 19064-67-6) carries only the aryl chloride (reactive sites = 1) [1]. This 3:2:1 reactive-site ratio directly translates to a broader scope of accessible derivatives from a single starting material, as demonstrated by the synthesis of 6-substituted pyridazin-3(2H)-one libraries via sequential amine derivatization followed by nucleophilic displacement of the 6-Cl [2].
| Evidence Dimension | Number of distinct, chemically addressable reactive sites per molecule |
|---|---|
| Target Compound Data | 3 reactive sites (4-NH2, 5-NH2, 6-Cl) |
| Comparator Or Baseline | 4,5-Diaminopyridazin-3(2H)-one (CAS 28682-73-7): 2 reactive sites; 6-Chloropyridazin-3(2H)-one (CAS 19064-67-6): 1 reactive site |
| Quantified Difference | Target offers 1.5× more reactive sites than the di-amino analog and 3× more than the mono-chloro analog |
| Conditions | Structural analysis based on substitution pattern; synthetic reports of sequential functionalization |
Why This Matters
Enables generation of larger, more diverse compound libraries per gram of starting material, directly reducing procurement cost and synthesis time in lead generation campaigns.
- [1] PubChem Comparative Structures: 4,5-Diamino-6-chloropyridazin-3(2H)-one (CID from CAS 28682-71-5); 4,5-Diaminopyridazin-3(2H)-one (CAS 28682-73-7); 6-Chloropyridazin-3(2H)-one (CAS 19064-67-6). View Source
- [2] YAKHAK HOEJI. Synthesis of its Tautomeric Forms and New 6-Substituted Pyridazin-3(2H)-one Analogs. Vol. 57, Issue 5, pp. 316–322, 2013. https://www.kci.go.kr/kciportal/ci/sereArticleSearch/ciSereArtiView.kci?sereArticleSearchBean.artiId=ART001815267 (accessed via KoreaScience). View Source
